Quetiapine EP Impurity C

Descripción general

Descripción

Quetiapine EP Impurity C is a complex organic compound that belongs to the class of benzothiazepine derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Quetiapine EP Impurity C typically involves multiple steps, starting from the preparation of the benzothiazepine core. The key steps include:

Formation of the Benzothiazepine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazepine ring.

Piperazine Substitution: The benzothiazepine core is then reacted with piperazine derivatives to introduce the piperazinyl groups.

Ethoxy and Acetate Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Quetiapine EP Impurity C can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazepine and piperazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

Quetiapine EP Impurity C has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders, such as schizophrenia and bipolar disorder.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mecanismo De Acción

The mechanism of action of Quetiapine EP Impurity C involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects. The pathways involved may include the serotonin and dopamine pathways, which are crucial in regulating mood and behavior.

Comparación Con Compuestos Similares

Similar Compounds

Quetiapine: An antipsychotic drug with a similar benzothiazepine structure.

Clozapine: Another antipsychotic with a tricyclic structure similar to benzothiazepines.

Olanzapine: Atypical antipsychotic with structural similarities to benzothiazepines.

Uniqueness

Quetiapine EP Impurity C is unique due to its specific substitution pattern and the presence of both ethoxy and acetate linkages. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Actividad Biológica

Quetiapine EP Impurity C (CAS Number: 1798840-31-9) is a chemical compound classified as an impurity of the atypical antipsychotic medication quetiapine. While primarily recognized for its role in pharmaceutical quality control, understanding its biological activity is crucial for assessing its potential effects and implications in therapeutic contexts. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

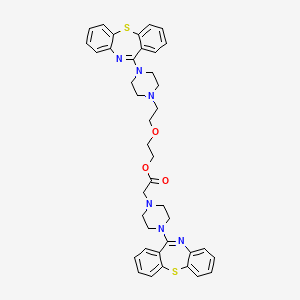

Chemical Structure and Properties

This compound possesses a complex molecular structure characterized by a dibenzo[b,f][1,4]thiazepin core linked to a piperazine moiety. Its molecular formula is . This structural configuration is indicative of compounds that exhibit diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects .

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors in the brain. It has been observed to bind to various receptors, particularly:

- Serotonin Receptors : It may modulate serotonin activity, influencing mood and anxiety levels.

- Dopamine Receptors : By affecting dopamine transmission, it can potentially exert antipsychotic effects similar to those of quetiapine itself.

The specific binding affinities and functional outcomes in vivo are areas requiring further investigation to delineate the precise pharmacological profile of this impurity .

Antipsychotic Properties

Research indicates that this compound may exhibit antipsychotic properties akin to those of quetiapine. A study investigating the pharmacokinetics of quetiapine revealed that metabolites could retain some pharmacological activity . However, the extent to which this compound contributes to these effects remains underexplored.

Genotoxicity Studies

This compound has been utilized in genotoxicity studies to assess its potential harmful effects at the genetic level. These studies are critical for ensuring the safety of pharmaceutical formulations containing quetiapine. The impurity's behavior under various conditions (e.g., hydrolysis under acidic or basic environments) can influence its stability and solubility, thereby affecting its biological activity .

Research Findings and Case Studies

Several studies have attempted to elucidate the biological activity of this compound:

- Pharmacokinetic Analysis : A study involving 75 subjects analyzed the pharmacokinetic parameters of quetiapine fumarate under fed conditions. Although focused on quetiapine, it provides insights into how impurities like this compound might behave in biological systems .

- Impurity Analysis : The USP method for analyzing quetiapine fumarate impurities demonstrated that this compound could be effectively quantified using various liquid chromatography systems. This method is essential for quality control in pharmaceutical manufacturing .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Type | Primary Use |

|---|---|---|

| Quetiapine | Benzothiazepine | Antipsychotic |

| Clozapine | Tricyclic | Antipsychotic |

| Olanzapine | Atypical antipsychotic | Antipsychotic |

| This compound | Benzothiazepine with piperazine | Quality control reference |

This compound is unique due to its specific substitution pattern and presence of ethoxy and acetate linkages, which may confer distinct pharmacological properties compared to its parent compound and other antipsychotics .

Propiedades

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N6O3S2/c47-38(29-44-19-23-46(24-20-44)40-31-10-2-6-14-35(31)51-37-16-8-4-12-33(37)42-40)49-28-27-48-26-25-43-17-21-45(22-18-43)39-30-9-1-5-13-34(30)50-36-15-7-3-11-32(36)41-39/h1-16H,17-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHVVVZKNWCEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOC(=O)CN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)C6=NC7=CC=CC=C7SC8=CC=CC=C86 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798840-31-9 | |

| Record name | 2-(2-(4-(Dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl 2-(4-(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazin-1-yl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798840319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(4-(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZIN-1-YL)ETHOXY)ETHYL 2-(4-(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZIN-1-YL)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NC33KO40Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.